molecular formula C21H20FN3O2S B2929335 N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1040654-69-0

N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2929335
CAS No.: 1040654-69-0
M. Wt: 397.47
InChI Key: GUUNZMZXRRBEIU-UHFFFAOYSA-N
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Description

N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound featuring a thiazole core flanked by fluorobenzamide and ethylphenylurea substituents, connected via a flexible propyl chain. This structural motif is characteristic of small molecules investigated for their potential to modulate biological targets in pharmaceutical research. The presence of the thiazole ring, a privileged scaffold in medicinal chemistry, is frequently associated with diverse pharmacological activities, including investigations into antiproliferative agents . Research Applications and Value This compound is of significant interest in early-stage drug discovery and biochemical research. Its molecular architecture suggests potential as a key intermediate or a tool compound for exploring protein-ligand interactions. Structurally analogous N-(thiazol-2-yl)benzamide derivatives have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Such analogs exhibit no significant activity at other related receptors, making them valuable pharmacological probes for studying the physiological roles of this poorly understood ion channel . Furthermore, thiazole derivatives are extensively studied for their antiproliferative properties against various cancer cell models, including drug-resistant lines, with some analogs demonstrating low micromolar activity and the ability to induce cell death in 3D spheroid models . The flexibility in its structure allows for further synthetic modifications, making it a promising scaffold for structure-activity relationship (SAR) studies and lead optimization programs aimed at enhancing potency, selectivity, and pharmacokinetic properties . Product Information This product is supplied for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-[3-(4-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-2-14-3-9-17(10-4-14)23-19(26)12-11-18-13-28-21(24-18)25-20(27)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUNZMZXRRBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a benzamide group , and a fluorophenethylamine moiety . The presence of the fluorine atom is notable as it can influence the compound's pharmacokinetic properties, including metabolic stability and membrane permeability.

PropertyValue
IUPAC NameN-[4-[3-[2-(4-ethylphenyl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Molecular FormulaC21H20FN3O2S
Molecular Weight375.46 g/mol
LogP3.1

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Neurotransmitter Receptors : The fluorophenethylamine moiety may interact with receptors involved in neurotransmission, potentially modulating pathways related to mood and cognition.
  • Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, which may inhibit enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Studies have suggested that compounds with similar structures show cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of thiazole derivatives on cancer cells. This compound was tested against various cancer lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM against MCF-7 breast cancer cells .

Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2023) explored the anti-inflammatory potential of thiazole derivatives. The study found that the compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a mechanism involving NF-kB pathway inhibition .

Study 3: Antimicrobial Properties

In a recent assessment of antimicrobial activity, this compound showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Spectral Data (IR/NMR) Synthesis Route
This compound (Target) Thiazole 4-Fluorobenzamide, 4-ethylphenylamide side chain ~412.5* ν(C=O) ~1660–1680 cm⁻¹; δ(NH) ~7.5–8.5 ppm (1H-NMR) Amide coupling, alkylation
N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (Analog 1) Thiazole 4-Fluorobenzamide, 4-dimethylaminophenylamide 412.5 ν(C=O) ~1660–1680 cm⁻¹; δ(N(CH₃)₂) ~3.0 ppm Similar to target, with dimethylation
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Analog 2) Triazole Sulfonylphenyl, difluorophenyl ~450–500 ν(C=S) ~1247–1255 cm⁻¹; ν(NH) ~3278–3414 cm⁻¹ Triazole cyclization, S-alkylation
4-(N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (Analog 3) Thiazole + sulfonamide Chlorophenyl, sulfonamide, hydrazinylpropionamide ~480–500 ν(SO₂) ~1150–1350 cm⁻¹; δ(Cl) ~7.4 ppm Hydrazine treatment, sulfonylation
N-(3-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide (Analog 4) Thiazole Cyanobenzenesulfonamide, cyclopropyl-aminocyclohexyl ~550 ν(CN) ~2220 cm⁻¹; δ(NH₂) ~1.5–2.5 ppm Cyclopropanation, sulfonamide coupling

*Molecular weight estimated based on analog data from .

Key Findings and Analysis

Core Heterocycle Differences :

  • The target compound and Analog 1 share a thiazole core, which is associated with improved bioavailability compared to triazole-based Analog 2 . Triazoles, however, exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.
  • Analog 4 incorporates a cyclopropane-modified thiazole, likely enhancing conformational rigidity and target binding specificity .

Substituent Effects: The 4-fluorobenzamide group in the target and Analog 1 provides metabolic resistance compared to the sulfonamide group in Analog 3 and Analog 4, which may improve solubility but reduce membrane permeability .

Synthetic Complexity :

  • The target and Analog 1 require straightforward amide coupling, whereas Analog 2 and Analog 3 involve multi-step cyclization and sulfonylation, increasing synthetic difficulty .
  • Analog 4 ’s cyclopropane moiety necessitates specialized reagents (e.g., Simmons-Smith conditions), adding cost and time .

Spectral Signatures: IR spectra confirm the presence of carbonyl (1660–1680 cm⁻¹) and thione (1247–1255 cm⁻¹) groups in the target and analogs, while sulfonamides show distinct SO₂ stretches (~1150–1350 cm⁻¹) . 1H-NMR data for the target’s ethyl group (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–2.7 ppm for CH₂) differ from Analog 1’s dimethylamino protons (δ ~3.0 ppm) .

Q & A

Q. How to address discrepancies in biological activity across studies?

  • Methodological Answer :
  • Standardization : Use reference compounds (e.g., THZ1 for CDK7 assays) and uniform cell culture conditions (e.g., 10% FBS, 37°C) .
  • Dose-Response Curves : Generate EC50_{50} values across ≥3 independent replicates to assess reproducibility .

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